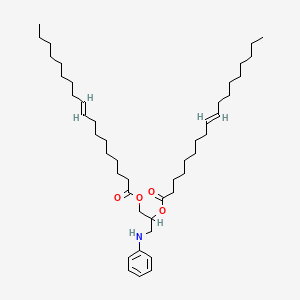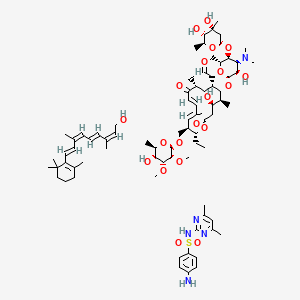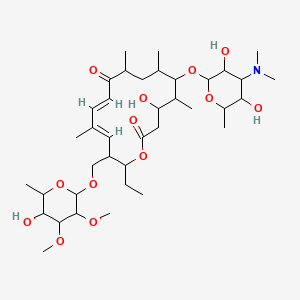
2-ニトロフェニルヒドラジン塩酸塩
概要
説明
2-Nitrophenylhydrazine Hydrochloride, also known as 2-Nitrophenylhydrazine Hydrochloride, is a useful research compound. Its molecular formula is C6H8ClN3O2 and its molecular weight is 189.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Nitrophenylhydrazine Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9184. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Nitrophenylhydrazine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrophenylhydrazine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
質量分析
2-ニトロフェニルヒドラジンは、ペプチドの誘導体化のために質量分析の分野で使用されています . このプロセスは、NPHylationとして知られており、ペプチドの疎水性を大幅に高め、すべての場合においてC末端の再配置を排除し、場合によっては感度が向上します . 得られたNPHylationペプチドのCADスペクトルは、配列スクランブルの著しい減少により、より配列特異的なイオンを運びます .
プロテオミクス
プロテオミクスでは、2-ニトロフェニルヒドラジンは、極めて親水性のあるペプチドの分離、検出、断片化の困難さを克服するために使用されます . これらのペプチドは、しばしば2つ以上の正電荷を運び、衝突活性化解離(CAD)時にしばしば断片化が悪く、配列特異的なイオンがほとんど生成されません .
翻訳後修飾(PTM)
2-ニトロフェニルヒドラジンは、メチル化やリン酸化などの翻訳後修飾(PTM)の研究に使用されます . 一部のPTMは不安定で、セリンやスレオニンでのリン酸化の場合のように、CADにかけると失われがちです . NPHylationは、これらの課題を克服するのに役立ちます .
化学合成
2-ニトロフェニルヒドラジンは、化学合成に使用されます . これは、さまざまな有機化合物の合成における有用な試薬です .
クロマトグラフィー
2-ニトロフェニルヒドラジンは、クロマトグラフィーで使用されます . これは、さまざまな化合物の分析と分離における試薬として使用されます .
材料科学
Safety and Hazards
2-Nitrophenylhydrazine Hydrochloride is considered hazardous. It is flammable and harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers There are several papers that discuss 2-Nitrophenylhydrazine Hydrochloride. For instance, a paper published in the Journal of The American Society for Mass Spectrometry discusses the use of 2-Nitrophenylhydrazine for the derivatization of peptides . Another paper discusses the determination of methotrexate and indomethacin in urine using SPE-LC-DAD after derivatization .
作用機序
Target of Action
2-Nitrophenylhydrazine Hydrochloride is a chemical compound with the linear formula O2NC6H4NHNH2 It has been used as a pre-column labelling agent to convert saponified platelet phospholipids directly into corresponding fatty acids .
Mode of Action
It is known to interact with its targets by acting as a labelling agent . This interaction results in the conversion of saponified platelet phospholipids into corresponding fatty acids .
Biochemical Pathways
The biochemical pathways affected by 2-Nitrophenylhydrazine Hydrochloride are related to the metabolism of fatty acids. By acting as a labelling agent, it aids in the identification and analysis of fatty acids incorporated into platelet phospholipids .
Pharmacokinetics
Its molecular weight is153.14 , which may influence its pharmacokinetic properties.
Result of Action
The result of the action of 2-Nitrophenylhydrazine Hydrochloride is the conversion of saponified platelet phospholipids into corresponding fatty acids . This allows for the analysis of biologically important fatty acids .
Action Environment
The action of 2-Nitrophenylhydrazine Hydrochloride can be influenced by environmental factors such as temperature and pH. The compound is stored at a temperature of 2-8°C . .
生化学分析
Biochemical Properties
2-Nitrophenylhydrazine Hydrochloride plays a significant role in biochemical reactions, particularly in the derivatization of carbonyl groups in aldehydes and ketones. This derivatization process enhances the detection and analysis of these compounds in various biological samples. The compound interacts with enzymes such as trypsin, which is commonly used in proteomics for peptide digestion. The interaction between 2-Nitrophenylhydrazine Hydrochloride and carbonyl-containing compounds results in the formation of hydrazones, which are more stable and easier to analyze using techniques such as mass spectrometry .
Cellular Effects
2-Nitrophenylhydrazine Hydrochloride has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the carbonyl groups in signaling molecules, thereby altering their activity. Additionally, the compound can impact gene expression by interacting with transcription factors that contain carbonyl groups. This interaction can lead to changes in cellular metabolism, as the modified transcription factors may alter the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-Nitrophenylhydrazine Hydrochloride involves its ability to form covalent bonds with carbonyl groups in biomolecules. This binding interaction results in the formation of hydrazones, which are more stable than the original carbonyl-containing compounds. The compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. Additionally, 2-Nitrophenylhydrazine Hydrochloride can influence gene expression by modifying transcription factors, thereby altering their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitrophenylhydrazine Hydrochloride can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light, air, or moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modify biomolecules. The stability and degradation of 2-Nitrophenylhydrazine Hydrochloride must be carefully monitored to ensure accurate and reproducible results .
Dosage Effects in Animal Models
The effects of 2-Nitrophenylhydrazine Hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively modify carbonyl-containing biomolecules without causing significant toxicity. At high doses, 2-Nitrophenylhydrazine Hydrochloride can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
2-Nitrophenylhydrazine Hydrochloride is involved in metabolic pathways that include the modification of carbonyl-containing compounds. The compound interacts with enzymes such as aldehyde dehydrogenase and ketone reductase, which are involved in the metabolism of aldehydes and ketones. These interactions can affect metabolic flux and alter the levels of metabolites in biological samples. The compound’s ability to form stable hydrazones makes it a valuable tool for studying metabolic pathways and identifying key intermediates .
Transport and Distribution
Within cells and tissues, 2-Nitrophenylhydrazine Hydrochloride is transported and distributed through interactions with transporters and binding proteins. The compound can bind to proteins that facilitate its movement across cellular membranes, allowing it to reach its target sites. The localization and accumulation of 2-Nitrophenylhydrazine Hydrochloride within specific cellular compartments can influence its activity and effectiveness in modifying biomolecules .
Subcellular Localization
The subcellular localization of 2-Nitrophenylhydrazine Hydrochloride is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on biomolecules. For example, 2-Nitrophenylhydrazine Hydrochloride may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. The compound’s activity and function are closely linked to its subcellular localization .
特性
IUPAC Name |
(2-nitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUBVSAYUSFHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971848 | |
| Record name | 2-Nitrophenylhydrazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-87-4, 56413-75-3 | |
| Record name | Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Nitrophenylhydrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056413753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6293-87-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrophenylhydrazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrophenylhydrazine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(5Z,8E,13Z)-12-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1240448.png)





![(4-Chloro-2-methyl-3-pyrazolyl)-[4-(2-ethoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1240457.png)
